2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole
Description
2-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazole (CAS: 1700817-21-5) is a heterocyclic compound featuring a thiazole core linked to a 4-bromo-substituted pyrazole ring. Its molecular formula is C₆H₄BrN₃S (corrected from an erroneous formula in ).
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-3-9-10(4-5)6-8-1-2-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYQSPKBSGFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with a thioamide under suitable conditions to form the thiazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring fused with a thiazole ring , with a bromine substituent at the 4-position of the pyrazole. This configuration contributes to its diverse biological activities and reactivity. The presence of the bromine atom enhances its potential for substitution reactions, making it a versatile building block in drug design and synthesis.
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole. In vitro tests indicated significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported as low as for certain derivatives. This suggests that the compound may be developed into effective antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, a case study demonstrated that compounds similar to this compound exhibited promising cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range. Structure–activity relationship (SAR) analyses indicate that modifications in substituents can significantly influence anticancer potency .
Other Biological Activities
Beyond antimicrobial and anticancer properties, this compound has shown potential in various other therapeutic areas:
- Antidiabetic Activity : Certain derivatives have demonstrated efficacy in managing blood glucose levels.
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests potential use in preventing oxidative stress-related diseases .
Materials Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics and optoelectronic devices . Its stability and reactivity allow for incorporation into materials that can improve device performance .
Chemical Biology
In chemical biology, this compound can serve as a molecular probe to study biological interactions at the molecular level. Its ability to bind specific receptors or enzymes allows researchers to explore biochemical pathways and mechanisms of action .
Comparative Overview of Related Compounds
The following table summarizes key features and applications of structurally similar compounds:
| Compound Name | Structure | Key Features | Applications |
|---|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)methylthiazole | Structure | Contains both thiazole and pyrazole rings | Antibacterial, antifungal |
| 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole | Structure | Exhibits similar biological activities with variations in efficacy | Anticancer |
| 5-(4-bromo phenyl)-3-(5-methyl pyrazolyl)-thiazolidinone | Structure | Distinct pharmacological properties | Antidiabetic |
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Chloro vs. Bromo Derivatives
compares isostructural chloro (Compound 4) and bromo (Compound 5) derivatives of a thiazole-pyrazole-triazole hybrid:
Fluorophenyl-Thiazole Hybrids
Compound from : 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Incorporates both bromophenyl and fluorophenyl groups.
- Demonstrates enhanced antimicrobial activity compared to non-halogenated analogs, attributed to electron-withdrawing effects of halogens improving membrane penetration.
Thiazole-Pyrazole-Triazole Hybrids
describes 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole :
Substituent Effects on Physicochemical Properties
Bromo-substituted derivatives generally exhibit higher melting points and distinct NMR shifts due to the heavy atom effect.
Biological Activity
The compound 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR) based on recent research findings.
Synthesis and Characterization
Recent studies have reported various synthetic routes to obtain derivatives of pyrazole-thiazole compounds. For instance, a series of pyrazolyl-thiazole derivatives were synthesized and characterized using techniques like NMR spectroscopy and mass spectrometry. The structural features of these compounds significantly influence their biological activities .
Antimicrobial Activity
The antimicrobial properties of This compound derivatives have been evaluated against various bacterial and fungal strains. Key findings include:
- Inhibition Zones : Significant inhibition zones were observed against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited low MIC values, indicating potent antimicrobial activity. For example, certain derivatives showed MIC values ranging from 0.8 to 3.12 μg/mL against M. tuberculosis .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 8a | Staphylococcus aureus | 0.22 |
| 8b | Candida albicans | 0.25 |
| 8n | M. tuberculosis | 1.80 |
Antioxidant Activity
The antioxidant capabilities of these compounds were assessed using DPPH and hydroxyl radical scavenging assays. Notably, certain derivatives demonstrated significant radical scavenging abilities due to their extended π-conjugation systems that stabilize radical forms .
Anticancer Activity
Emerging research indicates that pyrazole-thiazole derivatives may possess anticancer properties:
- Cell Lines : Compounds have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the thiazole ring significantly influence the biological activity of these compounds:
- Electron-Withdrawing Groups : The presence of halogen substituents (e.g., bromine) enhances antimicrobial activity by increasing electron density, which facilitates binding to microbial targets .
- Planarity and π–π Interactions : The coplanar arrangement of the pyrazolyl and thiazole rings promotes π–π interactions crucial for binding efficacy .
Computational Studies
Computational methods such as molecular docking simulations have been employed to predict binding interactions with biological targets. These studies suggest that the synthesized compounds form strong interactions with active sites of target proteins, correlating with their observed biological activities .
Case Studies
Several case studies highlight the effectiveness of This compound derivatives:
- Antimicrobial Efficacy : A study demonstrated that a specific derivative exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
- Anticancer Potential : Another investigation focused on the anticancer properties of these derivatives, revealing that they could inhibit cell proliferation in various cancer models, thus paving the way for further drug development efforts targeting specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
